2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoicaciddihydrochloride
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Overview
Description
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 2-aminothiazole with 4-methyl-2-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or water, and the product is isolated by precipitation or extraction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
4-methylthiazole: Lacks the amino and propanoic acid groups but shares the thiazole ring structure.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its combination of the thiazole ring with amino and propanoic acid groups, which enhances its reactivity and potential biological activities compared to simpler thiazole derivatives .
Properties
Molecular Formula |
C7H12Cl2N2O2S |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-4-3-12-6(9-4)2-5(8)7(10)11;;/h3,5H,2,8H2,1H3,(H,10,11);2*1H |
InChI Key |
UWVGDXQEFZLVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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